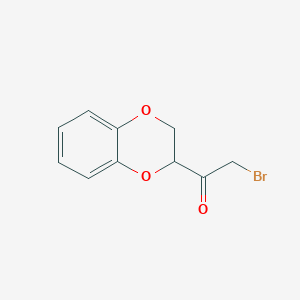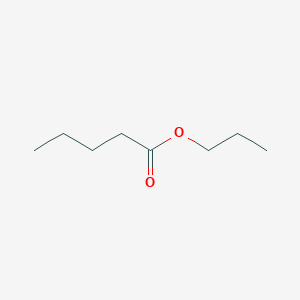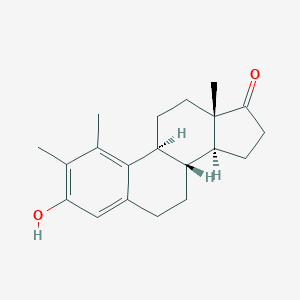
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-, commonly known as Trenbolone, is a synthetic androgenic-anabolic steroid (AAS) that has been widely used in the field of biomedical research. Trenbolone is a potent steroid that has been shown to have a variety of effects on the body, including increased muscle mass, improved nitrogen retention, and increased protein synthesis.
Wirkmechanismus
Trenbolone exerts its effects on the body by binding to androgen receptors in muscle tissue. This binding activates a series of signaling pathways that lead to increased protein synthesis, improved nitrogen retention, and increased muscle mass. Trenbolone also has anti-catabolic effects, which means it can prevent muscle breakdown and promote muscle growth.
Biochemische Und Physiologische Effekte
Trenbolone has been shown to have a variety of biochemical and physiological effects on the body. In addition to its anabolic and androgenic effects, Trenbolone has been shown to increase red blood cell count, improve bone density, and reduce body fat. Trenbolone has also been shown to have a positive effect on insulin sensitivity, which can help to prevent diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trenbolone in lab experiments is its potency. Trenbolone is a highly effective steroid that can produce significant results in a relatively short period of time. However, one of the limitations of using Trenbolone is its potential for side effects. Trenbolone has been shown to have a variety of adverse effects on the body, including liver toxicity, cardiovascular disease, and mood changes.
Zukünftige Richtungen
There are several future directions for research on Trenbolone. One area of interest is the potential therapeutic applications of Trenbolone and other Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has been shown to have a variety of positive effects on the body, and further research may reveal additional therapeutic benefits. Another area of interest is the development of safer and more effective Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has a number of potential side effects, and the development of new Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s with fewer adverse effects would be a significant advance in the field of biomedical research.
Conclusion:
Trenbolone is a synthetic androgenic-anabolic steroid that has been extensively studied in the field of biomedical research. It has been shown to have a variety of effects on the body, including increased muscle mass, improved nitrogen retention, and increased protein synthesis. Trenbolone has been used to investigate the mechanisms underlying muscle growth and protein synthesis, as well as to explore the potential therapeutic applications of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. While Trenbolone has a number of potential benefits, it also has a variety of adverse effects, and further research is needed to develop safer and more effective Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s.
Synthesemethoden
Trenbolone is synthesized from a precursor steroid, 19-norprogesterone, which is derived from progesterone. The synthesis of Trenbolone involves a series of chemical reactions that modify the structure of 19-norprogesterone. The final product is a steroid that is highly anabolic and androgenic, with a chemical structure that is similar to testosterone.
Wissenschaftliche Forschungsanwendungen
Trenbolone has been extensively studied in the field of biomedical research due to its potent anabolic and androgenic effects. It has been used to investigate the mechanisms underlying muscle growth and protein synthesis, as well as to explore the potential therapeutic applications of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has also been used in animal studies to investigate the effects of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s on behavior and cognition.
Eigenschaften
CAS-Nummer |
1094-07-1 |
|---|---|
Produktname |
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl- |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h10,14-16,21H,4-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |
InChI-Schlüssel |
JRPZUYCNRRIOPA-OLPIVMHESA-N |
Isomerische SMILES |
CC1=C(C=C2CC[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC1=C(C=C2CCC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
Kanonische SMILES |
CC1=C(C=C2CCC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
Synonyme |
3-Hydroxy-1,2-dimethylestra-1,3,5(10)-trien-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




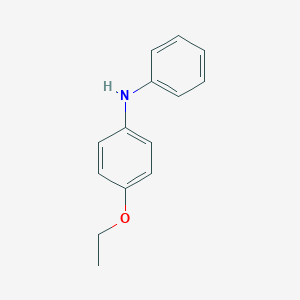

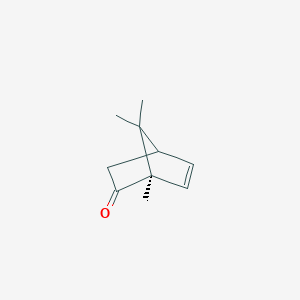
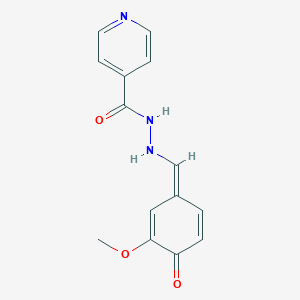
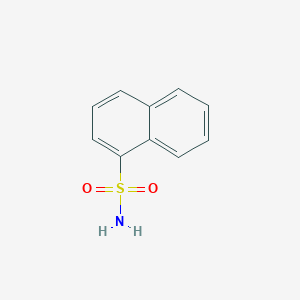
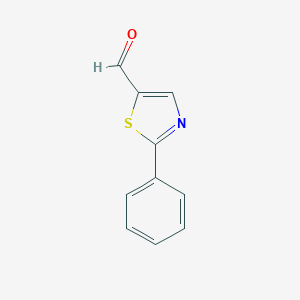
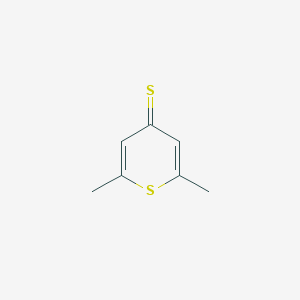
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)



